{4-[(3-methylbenzyl)oxy]phenyl}(4-methylpiperazin-1-yl)methanethione
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Overview
Description
{4-[(3-methylbenzyl)oxy]phenyl}(4-methylpiperazin-1-yl)methanethione is an organic compound with the molecular formula C20H24N2OS and a molecular weight of 340.48 g/mol . This compound is characterized by the presence of a piperazine ring, a thioether linkage, and aromatic benzyl and phenyl groups. It is used in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(3-methylbenzyl)oxy]phenyl}(4-methylpiperazin-1-yl)methanethione typically involves the reaction of 3-methylbenzyl chloride with 4-[(4-methyl-1-piperazinyl)carbothioyl]phenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the piperazine ring, leading to hydrogenated derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated aromatic rings or piperazine derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic rings.
Scientific Research Applications
{4-[(3-methylbenzyl)oxy]phenyl}(4-methylpiperazin-1-yl)methanethione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-[(3-methylbenzyl)oxy]phenyl}(4-methylpiperazin-1-yl)methanethione involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological activity. The thioether linkage and aromatic groups contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- Methanethione, 4-[(3-methylphenyl)methoxy]phenyl : Similar in structure but with different substituents on the aromatic rings .
4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride: This compound shares the piperazine ring and aromatic structure but differs in its functional groups and overall reactivity.
Uniqueness
{4-[(3-methylbenzyl)oxy]phenyl}(4-methylpiperazin-1-yl)methanethione is unique due to its specific combination of a piperazine ring, thioether linkage, and aromatic groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C20H24N2OS |
---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
[4-[(3-methylphenyl)methoxy]phenyl]-(4-methylpiperazin-1-yl)methanethione |
InChI |
InChI=1S/C20H24N2OS/c1-16-4-3-5-17(14-16)15-23-19-8-6-18(7-9-19)20(24)22-12-10-21(2)11-13-22/h3-9,14H,10-13,15H2,1-2H3 |
InChI Key |
QNQLXGUUNOTGRW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=S)N3CCN(CC3)C |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=S)N3CCN(CC3)C |
Origin of Product |
United States |
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